molecular formula C16H27NO2 B14238953 2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate

2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate

Cat. No.: B14238953
M. Wt: 265.39 g/mol
InChI Key: HMPNSQYMTGMMPC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl tricyclo[4311(3,8)]undecane-1-carboxylate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the tricyclo[4.3.1.1(3,8)]undecane core, which can be achieved through a series of cyclization reactions. The dimethylaminoethyl group is then introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors, potentially modulating their activity. The tricyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

  • 2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-3-carboxylate
  • 2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-2-carboxylate

Comparison: Compared to similar compounds, 2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate is unique due to its specific substitution pattern and the position of the carboxylate group. This unique structure can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H27NO2

Molecular Weight

265.39 g/mol

IUPAC Name

2-(dimethylamino)ethyl tricyclo[4.3.1.13,8]undecane-1-carboxylate

InChI

InChI=1S/C16H27NO2/c1-17(2)5-6-19-15(18)16-9-12-3-4-13(10-16)8-14(7-12)11-16/h12-14H,3-11H2,1-2H3

InChI Key

HMPNSQYMTGMMPC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C12CC3CCC(C1)CC(C3)C2

Origin of Product

United States

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